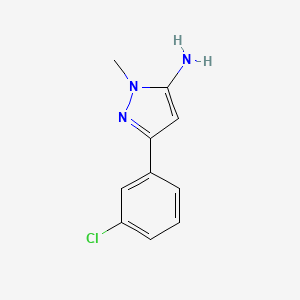

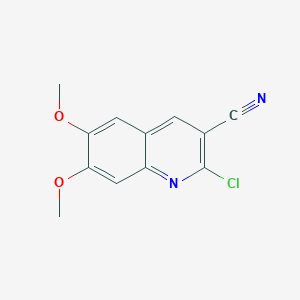

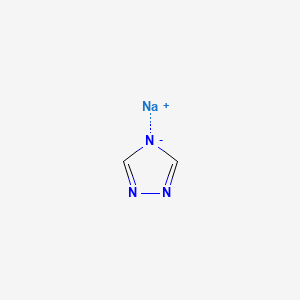

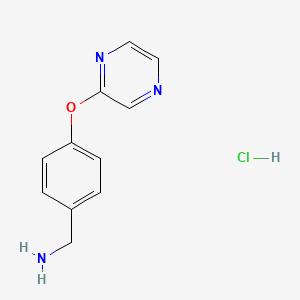

5-Chloropyridine-3,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloropyridine-3,4-diamine is a compound with the molecular weight of 143.58 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

5-Chloropyridine-2,3-diamine can be produced by nitrating 2-amino-5-chloropyridine with nitric acid to give 2-amino-3-nitro-5-chloropyridine, which is then reduced with sodium dithionite . The reduction may also be accomplished with hydrogen gas and Pd/C .Molecular Structure Analysis

The molecular structure of 5-chloropyridine-2,3-diamine shows that the molecule is nearly planar . The amino groups ortho and meta to the pyridine nitrogen atom twist out of the plane of the molecule in such a way as to minimize contact with one another .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

5-Chloropyridine-3,4-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of 5-Chloropyridine-3,4-diamine, focusing on six unique applications:

Synthesis of Aldose Reductase Inhibitors

5-Chloropyridine-3,4-diamine is used as a reagent in the synthesis of aldose reductase inhibitors with antioxidant activity. These inhibitors can help manage complications related to diabetes, such as cataracts and neuropathy .

Regioselective Functionalization of Imidazopyridines

The compound serves as a reagent for the regioselective functionalization of imidazopyridines via alkenylation catalyzed by a Pd/Cu catalyst. This process is significant in the synthesis of compounds with potential therapeutic applications .

Preparation of Amino Acid Oxidase Inhibitors

It is also involved in the preparation of amino acid oxidase inhibitors, which are important for regulating amino acid levels and have therapeutic potential in treating diseases like phenylketonuria .

Synthesis of β-Glucuronidase Inhibitors

5-Chloropyridine-3,4-diamine is utilized in synthesizing β-glucuronidase inhibitors, which can be used to treat certain types of cancer and lysosomal storage diseases .

Development of Anticancer Agents

This chemical is used in preparing imidazopyridine derivatives with activity against MCF-7 breast adenocarcinoma, contributing to the development of new anticancer agents .

Cyclocondensation Reactions

Lastly, it is applied in cyclocondensation reactions to prepare dihydroxyarene-substituted benzimidazoles, quinazolines, and larger rings. These reactions are crucial for synthesizing various biologically active molecules .

Crystallographic and spectroscopic characterization of 5-chloropyridine

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-chloropyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXLZNVFZMVML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590283 |

Source

|

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloropyridine-3,4-diamine | |

CAS RN |

929074-42-0 |

Source

|

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。